molecular formula C21H17ClFN3O4 B2680013 N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251619-70-1

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

カタログ番号: B2680013
CAS番号: 1251619-70-1
分子量: 429.83
InChIキー: OCCLIHLDXARBMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a furopyrimidinone core fused with a substituted phenylacetamide moiety. The molecule comprises two key regions:

  • A 3-chloro-2-fluorophenyl group attached via an acetamide linker.
  • A furo[3,4-d]pyrimidinone scaffold substituted with a 4-methylphenyl group at position 4 and two ketone oxygen atoms at positions 2 and 5.

This compound shares structural motifs with bioactive molecules, including polyheterocyclic systems (e.g., pyrimidinones) and halogenated aromatic rings, which are common in pharmaceuticals and ligands due to their electronic and steric properties .

特性

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c1-11-5-7-12(8-6-11)19-17-15(10-30-20(17)28)26(21(29)25-19)9-16(27)24-14-4-2-3-13(22)18(14)23/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCLIHLDXARBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a variety of biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including cytotoxicity against cancer cell lines and mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H19ClFN2O3\text{C}_{21}\text{H}_{19}\text{ClF}\text{N}_{2}\text{O}_{3}

Molecular Weight: 392.84 g/mol
CAS Number: 1251619-70-1 .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (μM) Mechanism of Action
HCT-11636Induction of apoptosis via caspase activation
HeLa34Disruption of mitochondrial membrane potential
MCF-759Cell cycle arrest and apoptosis

The compound appears to exert its effects through several mechanisms:

  • Induction of Apoptosis:
    • The compound induces apoptosis in cancer cells as evidenced by increased levels of phosphatidylserine translocation and caspase activation. In particular, treatment with the compound led to a significant increase in apoptotic cells in HCT-116 and HeLa cell lines .
  • Cell Cycle Arrest:
    • Observations indicated that the compound causes cell cycle arrest, which is critical for preventing cancer cell proliferation. This effect was particularly noted in MCF-7 cells .
  • Mitochondrial Dysfunction:
    • Alterations in mitochondrial membrane potential were observed, suggesting that the compound may disrupt mitochondrial function as part of its mechanism to induce cell death .

Study 1: Cytotoxicity Assessment

A study conducted on various derivatives of the compound revealed that modifications to the phenyl groups significantly influenced cytotoxicity. The most potent derivatives exhibited IC50 values below 100 μM across multiple cancer cell lines .

Study 2: Apoptotic Pathway Investigation

Another investigation focused on the apoptotic pathways activated by the compound. Researchers found that treatment led to increased caspase activity and morphological changes consistent with apoptosis (e.g., cell shrinkage and detachment) in treated cells .

科学的研究の応用

The compound has been studied for its potential therapeutic effects. The following sections summarize its applications based on recent research findings.

Anticancer Activity

Recent studies have indicated that similar compounds with furo[3,4-d]pyrimidine moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : A related compound demonstrated IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa, suggesting that N-(3-chloro-2-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide may exhibit similar properties .

Antimicrobial Properties

Compounds with structural similarities have shown promising antibacterial activity:

  • Activity Against Bacteria : Studies have reported effective inhibition of Gram-positive bacteria such as Staphylococcus aureus.
  • Research Findings : In vitro tests revealed that certain derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

  • Substituent Effects : Modifications on the phenyl rings and the furo[3,4-d]pyrimidine core can enhance potency and selectivity against specific biological targets.
  • Comparative Analysis : A systematic study comparing various derivatives has shown that substitutions at specific positions can lead to improved efficacy against targeted diseases .

類似化合物との比較

Spectroscopic Data

Feature Target Compound (Expected) Analog (Observed)
IR C=O Stretch ~1700–1730 cm⁻¹ (2,5-dioxo) 1730 cm⁻¹ (acetamide)
¹H-NMR Aromatic Signals δ ~7.0–7.5 (3-Cl-2-F-C₆H₃) δ 7.37–7.47 (Ar-H in pyrido-thieno analog)

Crystallographic and Molecular Packing Analysis

While crystallographic data for the target compound is unavailable, insights can be drawn from N-(3,4-difluorophenyl)acetamide derivatives :

  • Dihedral Angles: The 3-chloro-2-fluorophenyl and furopyrimidinone rings may adopt a non-planar conformation (dihedral angle >60°), reducing π-π stacking but favoring hydrogen bonding.
  • Hydrogen Bonding: Likely N–H⋯O interactions between the acetamide NH and pyrimidinone ketone, stabilizing the crystal lattice.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。